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molecular formula C5H7FO4 B1301775 Dimethyl fluoromalonate CAS No. 344-14-9

Dimethyl fluoromalonate

Cat. No. B1301775
M. Wt: 150.1 g/mol
InChI Key: ZVXHZSXYHFBIEW-UHFFFAOYSA-N
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Patent
US05266668

Procedure details

The process according to the invention is carried out in three stages: dimethyl α-fluoromalonate is first reacted with formaldehyde to give dimethyl α-hydroxymethyl-α-fluoromalonate, the latter is then hydrolyzed and the hydrolysis product is decarboxylated and dehydrated, and finally, the resuiting α-fluoroacrylic acid is esterified with a substituted phenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([C:7]([O:9][CH3:10])=[O:8])[C:3]([O:5][CH3:6])=[O:4].[CH2:11]=[O:12]>>[OH:12][CH2:11][C:2]([F:1])([C:7]([O:9][CH3:10])=[O:8])[C:3]([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC(C(=O)OC)(C(=O)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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